2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with benzyl and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of benzyl hydrazine with thiophene-2-carboxylic acid followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrazolones.
Scientific Research Applications
2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-(furan-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one
- 2-Benzyl-4-(pyridine-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings
Properties
CAS No. |
821016-50-6 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-benzyl-4-(thiophene-2-carbonyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N2O2S/c18-14(13-7-4-8-20-13)12-9-16-17(15(12)19)10-11-5-2-1-3-6-11/h1-9,16H,10H2 |
InChI Key |
SHCQNSJNTHNGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CN2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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